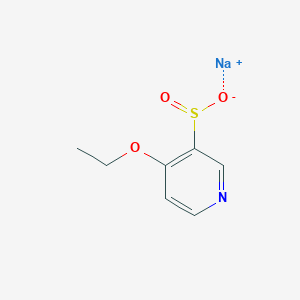
Sodium 4-ethoxypyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-ethoxypyridine-3-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is known for its versatility and reactivity, making it a valuable building block in organic synthesis. It is often used as a sulfonylating agent, contributing to the formation of various sulfur-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-ethoxypyridine-3-sulfinate typically involves the reaction of 4-ethoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-ethoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products:
- Sulfonic acids
- Thiols
- Sulfonamides
- Sulfones
Aplicaciones Científicas De Investigación
Sodium 4-ethoxypyridine-3-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a sulfonylating agent in the synthesis of various organosulfur compounds, including sulfones and sulfonamides .
- Biology: It is employed in the modification of biomolecules, aiding in the study of biological processes.
- Medicine: It has potential applications in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of sodium 4-ethoxypyridine-3-sulfinate involves its ability to act as a nucleophile, participating in various substitution reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The sulfonyl group in the compound plays a crucial role in its reactivity, enabling the formation of stable products.
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-ethoxypyridine-3-sulfinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other sulfinates. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Propiedades
Fórmula molecular |
C7H8NNaO3S |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
sodium;4-ethoxypyridine-3-sulfinate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
QULVXZXNCYGQMU-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=C(C=NC=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
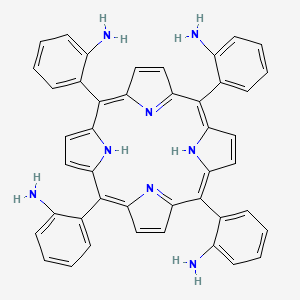

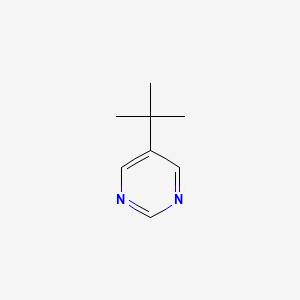
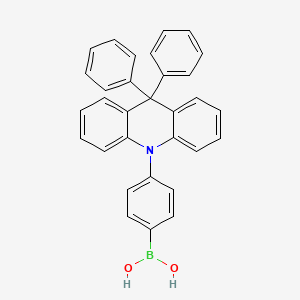
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
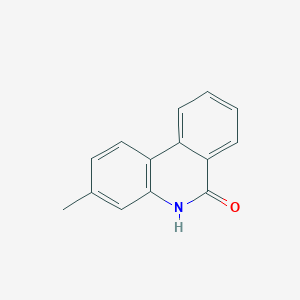
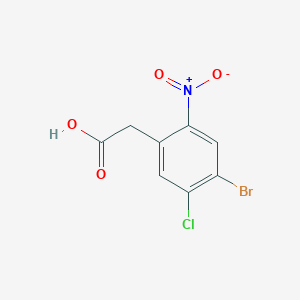
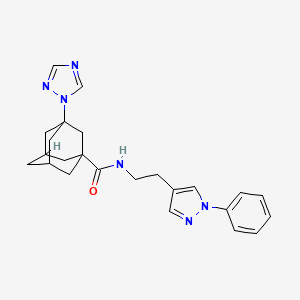
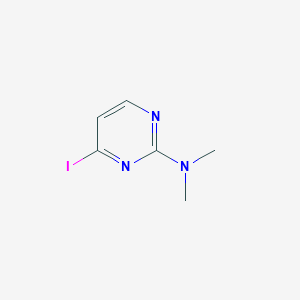

![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)

